2,5,8-Tris(4-(bis(4-methoxyphenyl)amino)phenyl)
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Overview
Description
Benzotrithiophene-4 (BTT-4) is a derivative of benzotrithiophene, a sulfur-rich compound known for its electron-donating properties. Benzotrithiophene-4 is characterized by the presence of a triphenylamine group at the 5,5′-position of the thiophene rings, which significantly influences its chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzotrithiophene-4 can be synthesized through a multi-step process involving the formation of benzotrithiophene tricarbaldehyde as an intermediate. The synthesis typically involves the following steps:
Formation of Benzotrithiophene Tricarbaldehyde: This is achieved by reacting benzene-1,2,4-trithiol with formaldehyde under acidic conditions.
Introduction of Triphenylamine Group: The triphenylamine group is introduced through a nucleophilic substitution reaction, where benzotrithiophene tricarbaldehyde reacts with triphenylamine under basic conditions.
Industrial Production Methods
Industrial production of Benzotrithiophene-4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzotrithiophene-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the benzotrithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzotrithiophene derivatives.
Scientific Research Applications
Benzotrithiophene-4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Benzotrithiophene-4 derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of Benzotrithiophene-4 involves its interaction with various molecular targets and pathways:
Electron Donor Properties: The compound acts as an electron donor, facilitating electron transfer reactions.
Interaction with Biological Targets: Benzotrithiophene-4 can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzotrithiophene-1: Contains a methyl group at the 5,5′-position.
Benzotrithiophene-2: Contains a phenyl group at the 5,5′-position.
Benzotrithiophene-3: Contains a formyl group at the 5,5′-position
Uniqueness of Benzotrithiophene-4
Benzotrithiophene-4 is unique due to the presence of the triphenylamine group, which enhances its electron-donating properties and influences its chemical reactivity and stability. This makes it particularly suitable for applications in organic electronics and photovoltaic devices .
Properties
Molecular Formula |
C72H57N3O6S3 |
---|---|
Molecular Weight |
1156.4 g/mol |
IUPAC Name |
4-[9,14-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,4,6,9,11,14-hexaen-4-yl]-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C72H57N3O6S3/c1-76-58-31-19-52(20-32-58)73(53-21-33-59(77-2)34-22-53)49-13-7-46(8-14-49)67-43-64-70(82-67)65-44-68(47-9-15-50(16-10-47)74(54-23-35-60(78-3)36-24-54)55-25-37-61(79-4)38-26-55)84-72(65)66-45-69(83-71(64)66)48-11-17-51(18-12-48)75(56-27-39-62(80-5)40-28-56)57-29-41-63(81-6)42-30-57/h7-45H,1-6H3 |
InChI Key |
AKPVNGUXSULUHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C5C(=C6C(=C4S3)C=C(S6)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=C(S5)C1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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